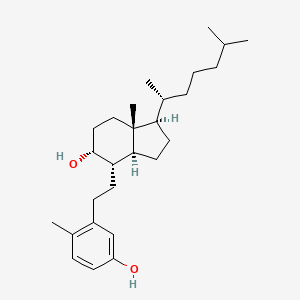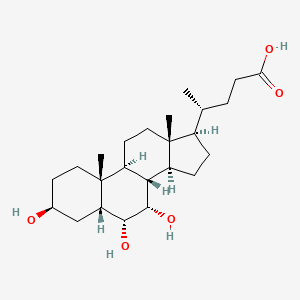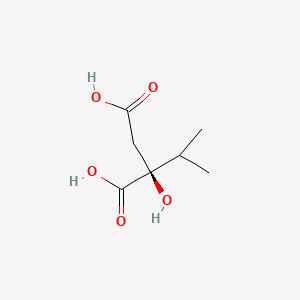
(2S)-2-Isopropylmalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-malic acid, also known as (2s)-2-isopropylmalate, belongs to the class of organic compounds known as hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. 2-Isopropyl-malic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). 2-Isopropyl-malic acid has been detected in multiple biofluids, such as saliva, feces, and urine. Within the cell, 2-isopropyl-malic acid is primarily located in the cytoplasm and adiposome. 2-Isopropyl-malic acid exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 2-isopropyl-malic acid can be found in a number of food items such as celery stalks, potato, winter savory, and agar. This makes 2-isopropyl-malic acid a potential biomarker for the consumption of these food products.
(2S)-2-isopropylmalic acid is an optically active form of 2-isopropylmalic acid having S-configuration. It is a conjugate acid of a (2S)-2-isopropylmalate(2-).
Wissenschaftliche Forschungsanwendungen
Mitochondrial Import and Localization
(2S)-2-Isopropylmalate, as a component of 2-isopropylmalate synthase, plays a role in mitochondrial functions. In yeast, a significant portion of this enzyme activity is located in the mitochondrial matrix. This enzyme is involved in mitochondrial import processes, where its import into isolated yeast mitochondria requires energy (Hampsey, Lewin, & Kohlhaw, 1983).
Enzyme Inhibition Studies
Research has shown that 2-O-methyl-3-isopropylmalate acts as an uncompetitive inhibitor of 3-isopropylmalate dehydrogenase (IPMDH). This enzyme is crucial in the biosynthetic pathway of the essential amino acid L-leucine. Studies have focused on designing substrate analogs that could potentially inhibit IPMDH, with implications in understanding and manipulating metabolic pathways (Chiba, Eguchi, Oshima, & Kakinuma, 1997).
Kinetic Mechanism and Reaction Pathway Studies
(2S)-2-Isopropylmalate is central to studies on the kinetic mechanism and reaction pathway of isopropylmalate dehydrogenase (IMDH). IMDH performs critical chemical operations on isopropylmalate in the leucine biosynthesis in bacteria and yeast. Understanding the reaction mechanism of IMDH, which involves oxidation and decarboxylation, is significant for insights into amino acid biosynthesis (Pirrung, Han, & Nunn, 1994).
Role in Leucine Biosynthesis
Studies on beta-isopropylmalate dehydrogenase, which involves (2S)-2-Isopropylmalate, have contributed to our understanding of leucine biosynthesis in organisms like Saccharomyces cerevisiae. These studies have provided insights into the enzyme’s properties, such as its stability, kinetic parameters, and the requirement for divalent cations for activity (Hsu & Kohlhaw, 1980).
Applications in Biochemistry and Biophysics
Further research includes the characterization of 2-isopropylmalate synthase homologs from organisms like Thermus thermophilus. Such studies are important for understanding the enzyme's role in the biosynthesis of amino acids like leucine and isoleucine, and its regulation in the branched-chain amino acid biosynthetic gene cluster (Yoshida, Kosono, & Nishiyama, 2018).
Eigenschaften
CAS-Nummer |
49601-06-1 |
|---|---|
Produktname |
(2S)-2-Isopropylmalate |
Molekularformel |
C7H12O5 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-2-propan-2-ylbutanedioic acid |
InChI |
InChI=1S/C7H12O5/c1-4(2)7(12,6(10)11)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t7-/m0/s1 |
InChI-Schlüssel |
BITYXLXUCSKTJS-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)[C@@](CC(=O)O)(C(=O)O)O |
SMILES |
CC(C)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C)C(CC(=O)O)(C(=O)O)O |
melting_point |
144-146°C |
Andere CAS-Nummern |
49601-06-1 3237-44-3 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




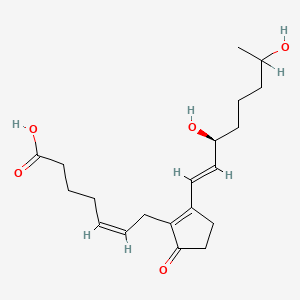


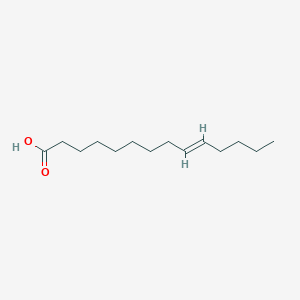
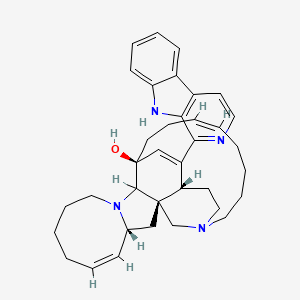
![(4E,8E,11S)-15-hydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),4,8,15,17-pentaene-3,13-dione](/img/structure/B1234121.png)
![methyl (2E)-2-[1,11,16,21-tetrahydroxy-10,20,24,29-tetramethyl-5-(2-methylprop-1-enyl)-9,25-dioxo-4,8,27,28-tetraoxapentacyclo[17.7.1.13,7.111,15.021,26]nonacosan-13-ylidene]acetate](/img/structure/B1234122.png)
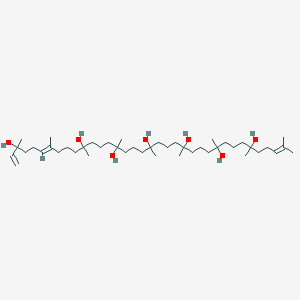

![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycerol 3-(2-aminoethylphosphonate)](/img/structure/B1234126.png)

